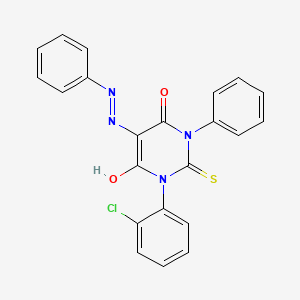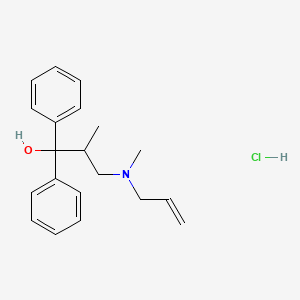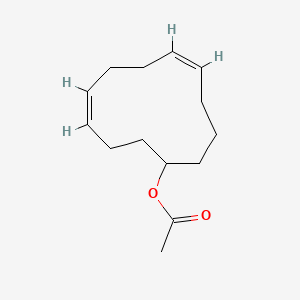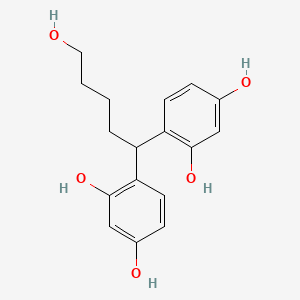![molecular formula C24H26 B13773244 [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene CAS No. 94237-30-6](/img/structure/B13773244.png)
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is an organic compound with the molecular formula C24H26. It is a derivative of xylene, where the methyl groups are substituted with phenylethyl groups. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene typically involves the alkylation of m-xylene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using techniques such as fractional distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar aromatic hydrocarbons in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives are explored for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the phenylethyl groups can interact with hydrophobic pockets in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylbenzene: A simpler analog with only one phenylethyl group attached to the benzene ring.
1,3-Diphenylpropane: A compound with two phenyl groups attached to a propane backbone.
m-Xylene: The parent compound with two methyl groups attached to the benzene ring.
Uniqueness
[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene is unique due to the presence of two phenylethyl groups, which impart distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
94237-30-6 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-methyl-3-[2-[2-(1-phenylethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C24H26/c1-18-10-9-11-21(16-18)17-19(2)23-14-7-8-15-24(23)20(3)22-12-5-4-6-13-22/h4-16,19-20H,17H2,1-3H3 |
InChI Key |
CXDZHXRFPKYLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-O-[2-(2-Phenyl-[1,3]dioxan-4-YL)-ethyl]-hydroxylamine hydrochloride](/img/structure/B13773171.png)
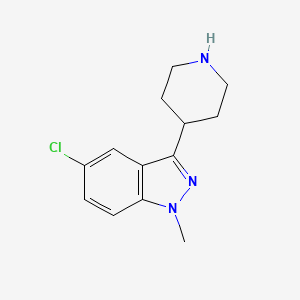
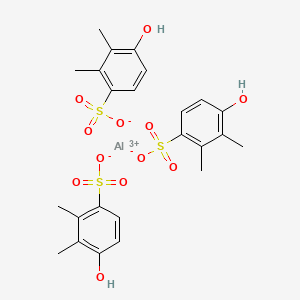


![1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride](/img/structure/B13773200.png)
![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
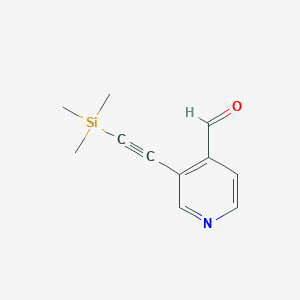
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
